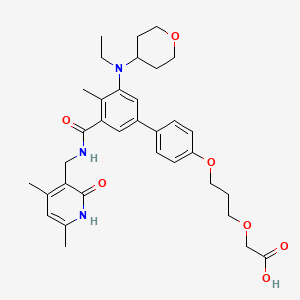

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH

説明

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH (CAS: 2685873-44-1), referred to as Compound 21b in some studies, is a proteolysis-targeting chimera (PROTAC) ligand designed to degrade EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression. This compound is structurally derived from tazemetostat, a first-in-class EZH2 inhibitor, but incorporates a modified linker and morpholine moiety to enable PROTAC-mediated degradation of EZH2 via the ubiquitin-proteasome system .

Structure

3D Structure

特性

分子式 |

C34H43N3O7 |

|---|---|

分子量 |

605.7 g/mol |

IUPAC名 |

2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetic acid |

InChI |

InChI=1S/C34H43N3O7/c1-5-37(27-11-15-42-16-12-27)31-19-26(25-7-9-28(10-8-25)44-14-6-13-43-21-32(38)39)18-29(24(31)4)33(40)35-20-30-22(2)17-23(3)36-34(30)41/h7-10,17-19,27H,5-6,11-16,20-21H2,1-4H3,(H,35,40)(H,36,41)(H,38,39) |

InChIキー |

CLDOGTJZRUKKBD-UHFFFAOYSA-N |

正規SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)O |

製品の起源 |

United States |

準備方法

Core Tazemetostat Synthesis

Tazemetostat is a known EZH2 inhibitor. Its synthesis typically involves:

-

Coupling reactions : Formation of the benzamide core via amide bond formation.

-

Functionalization : Introduction of substituents (e.g., tetrahydropyran or morpholine moieties) using palladium-catalyzed cross-couplings or nucleophilic substitutions.

For Compound 21b, the de(methylene morpholine) group may be introduced via:

-

Demethylation : Removal of a methyl group from a methylmorpholine precursor.

-

Nucleophilic substitution : Reaction of a morpholine derivative with a deprotonated intermediate.

PROTAC Ligand Conjugation

As an EZH2 degrader, Compound 21b likely incorporates a ubiquitin ligase-recruiting moiety (e.g., a cereblon binder) to enable proteasomal degradation. This step may involve:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for linker attachment.

-

Peptide coupling : Use of EDC/HOBt or other carboxyl activators to link the tazemetostat core to the degron.

Critical Reaction Conditions

While explicit protocols are unavailable, the following conditions are inferred from analogous compounds:

| Step | Conditions | Purpose |

|---|---|---|

| Amide bond formation | EDC/HOBt, DMF, RT, 12–24 h | Core benzamide synthesis |

| Cross-coupling | Pd(PPh₃)₄, Xantphos, aryl halide, K₂CO₃, dioxane, 80°C, 12–24 h | Introduction of morpholine substituents |

| Demethylation | BBr₃, CH₂Cl₂, -78°C to RT, 4–6 h | Removal of methyl groups from morpholine |

| Degrader conjugation | CuSO₄, sodium ascorbate, RT, 2–4 h | Linker attachment via click chemistry |

Purification and Characterization

Chromatographic Methods

Analytical Techniques

Stock Solution Preparation

For 10 mM stock solutions:

| Amount | Volume (mL) | Solvent |

|---|---|---|

| 1 mg | 1.6509 | DMSO |

| 5 mg | 8.2546 | DMSO |

| 10 mg | 16.5093 | DMSO |

Source: Stock solution tables from GlpBio.

Challenges and Considerations

-

Stereochemistry : Control of chiral centers during coupling steps.

-

Scalability : Optimal reaction conditions for large-scale synthesis.

-

Purity : Removal of byproducts (e.g., morpholine-4-carboxylate methyl ester).

Research Applications

Compound 21b is primarily used in lymphoma research to study EZH2-mediated epigenetic regulation. Key applications include:

化学反応の分析

科学研究における用途

タゼメトスタット デ(メチレンモルホリン)-O-C3-O-C-COOHは、以下を含む幅広い科学研究用途があります。

化学: EZH2がさまざまな化学プロセスで果たす役割を調べるためのツール化合物として使用されます。

生物学: EZH2の生物学的機能とその遺伝子発現と細胞分化における役割を調査するために使用されます。

医学: EZH2変異を有する癌(B細胞非ホジキンリンパ腫や上皮様肉腫など)の治療に使用されます。

科学的研究の応用

Clinical Applications

The most significant application of tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is in the treatment of follicular lymphoma and other malignancies with EZH2 mutations. It has received accelerated approval from regulatory authorities based on clinical trials demonstrating its efficacy in patients with relapsed or refractory forms of these cancers.

Case Studies

- Case Study 1 : A male patient with high-risk follicular lymphoma who had progressed after multiple therapies was treated with tazemetostat. After initiating treatment, he achieved stable disease for 12 months before experiencing progression again .

- Case Study 2 : Another patient with an EZH2 mutation responded positively to tazemetostat, achieving partial remission and maintaining it for over 18 months without further progression .

- Clinical Trial Data : In a Phase 2 clinical trial involving 99 patients with histologically confirmed follicular lymphoma, tazemetostat was administered at a dose of 800 mg orally twice daily. The study reported serious adverse reactions in 30% of patients, with common side effects including fatigue (36%), upper respiratory infections (30%), and nausea (24%) among others .

Research Applications

Beyond its clinical use, this compound is also being investigated for various research applications:

- Cancer Research : As an EZH2 degrader, it is utilized to study the role of epigenetic modifications in cancer progression and treatment resistance.

- Drug Development : Researchers are exploring its potential in combination therapies with other agents targeting different pathways in cancer cells.

- Mechanistic Studies : The compound aids in understanding the molecular mechanisms underlying EZH2-mediated gene silencing and its implications in oncogenesis.

作用機序

タゼメトスタット デ(メチレンモルホリン)-O-C3-O-C-COOHは、メチルトランスフェラーゼであるEZH2の活性を阻害することにより効果を発揮します。EZH2は、遺伝子サイレンシングに関連する修飾である、リシン27(H3K27me3)におけるヒストンH3のトリメチル化を担当しています。 EZH2を阻害することにより、タゼメトスタット デ(メチレンモルホリン)-O-C3-O-C-COOHはヒストンの過剰トリメチル化を防ぎ、サイレンシングされた遺伝子の再活性化と癌細胞の増殖阻害につながります .

類似化合物との比較

Key Molecular Properties:

| Property | Value | |

|---|---|---|

| Molecular Formula | C30H35N3O5 | |

| Molecular Weight | 517.62 g/mol | |

| Mechanism | EZH2 degrader (PROTAC) | |

| Primary Application | Lymphoma research | |

| Purity | ≥98.24% (HY-147090) |

This compound exhibits potent inhibition of cell viability in diffuse large B-cell lymphoma (DLBCL) and other lymphoma subtypes by degrading EZH2, thereby reducing H3K27 trimethylation (H3K27me3) and reactivating tumor suppressor genes .

EZH2 Inhibitors

Tazemetostat (Parent Compound)

- Mechanism: Competitive inhibition of EZH2 by blocking SAM (S-adenosyl-L-methionine) binding.

- IC50 : 2–38 nM against wild-type and mutant EZH2 .

- Clinical Use : FDA-approved for epithelioid sarcoma and follicular lymphoma.

GSK2816126

- Mechanism : SAM-competitive EZH2 inhibitor.

- IC50 : Comparable to tazemetostat but with shorter residence time .

- Efficacy: Limited clinical advancement due to off-target effects.

CPI-1328

- Mechanism : Second-generation EZH2 inhibitor with extended residence time.

- Efficacy : Superior tumor regression compared to tazemetostat in preclinical models, requiring lower dosing frequency .

Table 1: EZH2 Inhibitors Comparison

Other Lymphoma-Targeting Agents

PI3K Inhibitors (Idelalisib, Copanlisib)

- Efficacy : Similar response rates to tazemetostat in follicular lymphoma (ORR ~35–45%).

- Safety : Higher incidence of adverse events (e.g., hepatotoxicity, infections) compared to tazemetostat .

Cytotoxic Drugs (Gemcitabine, Vinorelbine)

- Efficacy : Lower response rates (15–20%) and progression-free survival (PFS) compared to tazemetostat in mesothelioma and lymphoma .

Immunotherapy (Nivolumab + Ipilimumab)

PROTAC-Based Degraders

Compound 21b vs. Traditional Inhibitors

生物活性

Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH, also known as Compound 21b, is a novel compound classified as an EZH2 degrader. It has garnered attention for its potential therapeutic applications, particularly in the treatment of lymphomas. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

- Common Name : this compound

- CAS Number : 2750350-39-9

- Molecular Formula : C34H43N3O7

- Molecular Weight : 605.72 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C34H43N3O7 |

| Molecular Weight | 605.72 g/mol |

| CAS Number | 2750350-39-9 |

Tazemetostat functions as an inhibitor of the EZH2 protein, a methyltransferase that is part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, tazemetostat prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that is associated with gene silencing and cancer cell proliferation. This mechanism is particularly relevant in tumors with EZH2 mutations or aberrant activation, where it can lead to uncontrolled cell growth and dedifferentiation .

Preclinical Studies

Preclinical studies have demonstrated that tazemetostat induces apoptosis (programmed cell death) and differentiation in various cancer cell lines. It has shown dose-dependent regression in models of lymphoma and other malignancies. The compound's efficacy is particularly pronounced in cancers harboring specific genetic alterations such as SMARCB1 loss or EZH2 mutations .

Clinical Trials

Tazemetostat has been evaluated in several clinical trials, particularly for patients with relapsed or refractory follicular lymphoma (FL). In a Phase 2 trial involving 99 patients, those with EZH2 mutations showed a partial response to treatment with tazemetostat administered at 800 mg twice daily .

Case Studies

-

Case Study 1 :

- Patient Profile : Male in his 50s with a history of chest pain.

- Findings : Positive for EZH2 mutation; treated with tazemetostat.

- Outcome : Achieved partial remission and remained progression-free for 18 months.

-

Case Study 2 :

- Patient Profile : Female with refractory FL.

- Findings : Received tazemetostat; experienced stable disease over multiple cycles.

- Outcome : Continued treatment for over six months without progression.

Table 2: Summary of Clinical Findings

| Study/Trial | Population Size | Treatment Dosage | Objective Response Rate | Progression-Free Survival |

|---|---|---|---|---|

| Phase II Trial | 99 patients | 800 mg twice daily | Partial response in EZH2+ patients | 35% at six months |

| Case Study 1 | 1 patient | Oral tazemetostat | Partial remission | Progression-free at 18 months |

| Case Study 2 | 1 patient | Oral tazemetostat | Stable disease | >6 months |

Adverse Effects

The most common adverse effects reported include asthenia, anemia, anorexia, muscle spasms, nausea, and vomiting. These effects were consistent across various studies and were generally manageable .

Q & A

Q. What is the molecular mechanism by which Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH induces EZH2 degradation?

this compound is a PROTAC (PROteolysis-Targeting Chimera) ligand designed to degrade EZH2, a histone methyltransferase critical for epigenetic regulation. The compound binds to EZH2 via its targeting moiety and recruits an E3 ubiquitin ligase, facilitating polyubiquitination and subsequent proteasomal degradation of EZH2. This mechanism disrupts H3K27 trimethylation (H3K27Me3), altering gene expression in cancer cells .

Q. Key methodological considerations :

Q. How should in vitro studies be designed to evaluate the compound’s anti-tumor effects?

In vitro studies should assess both epigenetic modulation and cytotoxicity:

- Proliferation assays : Treat lymphoma or sarcoma cell lines (e.g., synovial sarcoma HS-SY-II) with escalating doses (e.g., 0.15–5 µM) over 14 days, refreshing the compound every 3–4 days. Use MTT or CellTiter-Glo to measure viability .

- Epigenetic profiling : Quantify H3K27Me3 levels via ELISA after 96 hours of treatment at low concentrations (0.1–1 µM) to distinguish early epigenetic effects from late cytotoxicity .

- Apoptosis and cell cycle analysis : Use Annexin V/PI staining and flow cytometry post-treatment at IC50 values .

Q. What are the optimal dosing and formulation protocols for in vivo studies?

- Formulation : Prepare a stock solution using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for intraperitoneal or oral administration. Ensure solubility and stability by storing working solutions at -80°C .

- Dosing : For a 20 g mouse, administer 10 mg/kg (2 mg/mL working concentration) daily. Adjust based on tumor growth kinetics and toxicity monitoring .

Q. How can researchers differentiate between epigenetic and cytotoxic effects of the compound?

- Time-course experiments : Evaluate H3K27Me3 reduction (via ELISA) at early timepoints (24–96 hours) and correlate with later cytotoxicity (7–14 days) .

- Genetic controls : Use EZH2-knockout or -resistant cell lines to isolate epigenetic effects.

Advanced Research Questions

Q. What pharmacokinetic factors influence this compound efficacy in vivo?

- CYP3A4 interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure, while inducers (e.g., rifampin) reduce bioavailability. Conduct phase I PK studies with serial plasma sampling to model AUC and half-life .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in tumors versus normal tissues, ensuring adequate blood-brain barrier penetration if applicable .

Q. What strategies can overcome resistance to EZH2-targeted therapy?

- Combination therapies : Pair with inhibitors of compensatory pathways (e.g., mTOR or AR signaling). For example, co-treatment with everolimus (mTOR inhibitor) synergistically reduces tumor growth in prostate cancer models .

- Biomarker-driven dosing : Monitor H3K27Me3 levels dynamically to adjust dosing and preempt resistance .

Q. How can target engagement be validated in preclinical models?

Q. What structural modifications enhance the compound’s efficacy or stability?

Q. Table 1. Key Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 517.62 g/mol | |

| Molecular formula | C30H35N3O5 | |

| CAS No. | 2685873-44-1 | |

| Storage conditions | -20°C (powder), -80°C (solvent) |

Q. How can PK/PD modeling guide clinical translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。